3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide

描述

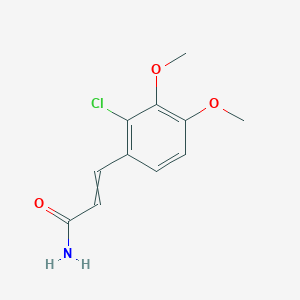

3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. It is characterized by the presence of a chloro-substituted phenyl ring and two methoxy groups attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with an appropriate amide source under specific conditions. One common method involves the use of acryloyl chloride in the presence of a base such as triethylamine to facilitate the formation of the acrylamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-(3,4-dimethoxyphenyl)acrylamide.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 3-(3,4-dimethoxyphenyl)acrylamide.

Substitution: Formation of substituted acrylamides with various functional groups.

科学研究应用

Chemical Applications

Organic Synthesis:

This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Polymer Chemistry:

In polymer chemistry, 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide can be used to synthesize polymers with specific functionalities. The acrylamide group facilitates polymerization reactions, leading to materials with varied applications in coatings and adhesives.

Biological Applications

Antimicrobial Activity:

Research has indicated that derivatives of acrylamide compounds exhibit antimicrobial properties. A study exploring acrylamide derivatives found that certain compounds demonstrated significant activity against bacterial strains, suggesting potential applications in developing antibacterial agents .

Anticancer Properties:

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through specific molecular interactions. This mechanism involves the formation of covalent bonds with nucleophilic sites in proteins, which may lead to the modulation of enzyme activity and disruption of cancer cell proliferation .

Medical Applications

Drug Development:

Due to its unique structural features, this compound is being explored as a candidate for drug development. Its ability to interact with biological targets makes it a promising scaffold for designing new therapeutic agents aimed at various diseases, including viral infections like chikungunya .

Case Study: Antiviral Activity

A study focused on the antiviral potential of acrylamide derivatives highlighted that certain compounds exhibited significant inhibition of chikungunya virus (CHIKV). Among these, a derivative similar to this compound showed an inhibition rate of up to 81% against CHIKV in vitro. This finding suggests that modifications to the acrylamide structure can enhance antiviral efficacy .

Industrial Applications

Specialty Chemicals:

In industrial settings, this compound is utilized in the formulation of specialty chemicals. Its properties allow for the creation of materials with specific performance characteristics suitable for coatings and adhesives.

Material Science:

The compound's unique chemical structure contributes to its use in developing advanced materials such as polymers and composites that require specific mechanical or thermal properties.

作用机制

The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and cellular processes. The presence of the chloro and methoxy groups enhances its reactivity and specificity towards certain targets.

相似化合物的比较

Similar Compounds

- 3-(2-Chloro-4-methoxyphenyl)acrylamide

- 3-(2-Chloro-3,4-dimethoxyphenyl)propionamide

- 3-(2-Bromo-3,4-dimethoxyphenyl)acrylamide

Uniqueness

3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties

生物活性

3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14ClN1O3

- Molecular Weight : 255.7 g/mol

This compound features a chloro group and two methoxy groups on a phenyl ring, contributing to its unique chemical properties.

Anticancer Properties

Research has indicated that acrylamide derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that acrylamide derivatives could inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : Acrylamide analogs were shown to disrupt cell cycle progression, leading to G2/M phase arrest in cancer cells. This effect was attributed to the compound's ability to interfere with microtubule dynamics and induce apoptosis in cancer cell lines such as MDA-MB-231 and HT-29 .

- Cytotoxicity : The compound demonstrated cytotoxic effects with IC50 values indicating effective concentrations for inducing cell death in various cancer cell lines. For example, compounds structurally similar to this compound exhibited IC50 values as low as 0.008 µM against resistant cancer cells .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral potential. Molecular docking studies suggested that acrylamide derivatives could interact with viral proteins, inhibiting viral attachment and entry into host cells. Specifically:

- Mechanism of Action : The compound was found to bind effectively to glycoproteins involved in viral entry, thus blocking the attachment of viruses such as CHIKV (Chikungunya virus) to host cells .

Antimicrobial Activity

The antimicrobial properties of acrylamide derivatives have also been noted. Research indicates that these compounds can inhibit the growth of various bacterial strains through mechanisms involving enzyme inhibition and disruption of bacterial cell wall synthesis.

Study on Anticancer Effects

A significant study conducted on acrylamide derivatives demonstrated their potential as anticancer agents. The research involved:

- Cell Lines Used : MDA-MB-231 (breast cancer), HT-29 (colon cancer).

- Findings : The study reported that treatment with this compound led to a dose-dependent reduction in cell viability. The compound's effectiveness was attributed to its ability to induce apoptosis via the intrinsic pathway .

Evaluation of Antiviral Activity

Another research effort focused on the antiviral capabilities of acrylamide derivatives:

- Methodology : In vitro assays were performed to evaluate the efficacy against CHIKV.

- Results : The compound showed promising results in inhibiting viral replication and entry into host cells, suggesting a potential therapeutic application for viral infections .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the key steps and purification methods for synthesizing 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide?

The synthesis typically involves a multi-step process:

- Step 1 : Coupling of 2-chloro-3,4-dimethoxybenzaldehyde with acryloyl chloride via a Horner-Wadsworth-Emmons reaction to form the acrylic acid derivative.

- Step 2 : Conversion to the acrylamide via nucleophilic substitution with an appropriate amine.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product. Reaction conditions (temperature, pH, and solvent polarity) must be tightly controlled to minimize side reactions .

Q. Which functional groups in this compound influence its reactivity?

- The chloro group at the 2-position enhances electrophilic substitution reactivity due to its electron-withdrawing effect.

- Methoxy groups at the 3- and 4-positions act as electron-donating substituents, directing regioselectivity in aromatic reactions.

- The acrylamide backbone enables participation in Michael additions or polymerization under radical-initiated conditions .

Q. How should researchers design experiments to optimize reaction yields for this compound?

- Parameter Screening : Use a factorial design to test variables like temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd).

- Analytical Monitoring : Track reaction progress via TLC or HPLC to identify intermediate formation and optimize quenching times.

- Replication : Perform triplicate runs to account for variability in hygroscopic reagents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Impurity Profiles : Side products (e.g., over-oxidized intermediates) may skew yields. Use LC-MS or GC-MS to quantify byproducts.

- Moisture Sensitivity : The chloro-substituted phenyl group is prone to hydrolysis; ensure anhydrous conditions via molecular sieves or inert gas purging.

- Catalyst Deactivation : Trace oxygen or moisture can deactivate palladium catalysts. Replicate literature methods with strict atmospheric controls .

Q. What advanced techniques are recommended for confirming the molecular structure of this compound?

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., E/Z isomerism in the acrylamide moiety) .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₂ClNO₄) and isotopic patterns .

Q. How can researchers evaluate the biological activity of this compound in drug discovery?

- In Vitro Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays.

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified methoxy or chloro groups to assess pharmacophore requirements.

- Molecular Docking : Model interactions with binding pockets (e.g., using AutoDock Vina) to predict binding affinity .

Q. What are the critical factors affecting the compound’s stability during storage?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Hydrolytic Degradation : Monitor for cleavage of the acrylamide bond via periodic HPLC analysis.

- Oxygen Exposure : Use argon-sparged vials to suppress radical-mediated polymerization .

Q. Methodological Guidelines

Q. How should researchers handle safety concerns during synthesis?

- Ventilation : Use fume hoods when working with acryloyl chloride (lachrymator) or chloro-substituted intermediates.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. What analytical methods are suitable for quantifying trace impurities?

- Ultra-Performance Liquid Chromatography (UPLC) : Achieve baseline separation of impurities using a C18 column and acetonitrile/water gradient.

- NMR Spectroscopy : Detect residual solvents (e.g., DMSO) via ¹H NMR integration .

Q. How can computational chemistry aid in studying this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps).

- Molecular Dynamics Simulations : Model solvation effects in aqueous or lipid bilayer systems .

Q. Data Interpretation and Reporting

Q. How should researchers address conflicting spectral data in publications?

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 3-(3,5-dichlorophenyl)acrylic acid derivatives) .

- Supplementary Data : Include raw spectral files (e.g., .jdx formats) in supporting information for peer review.

Q. What strategies improve reproducibility in multi-step syntheses?

属性

IUPAC Name |

(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3-6H,1-2H3,(H2,13,14)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMBNQYIRZBVQD-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。